3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione
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Overview
Description
3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is a complex organic compound that features both indole and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indole derivatives . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving appropriate thioamide precursors . The final step often involves coupling the indole and benzo[d]thiazole units under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets. The indole and benzo[d]thiazole moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-phenyl-1H-indole: Shares the indole moiety but lacks the benzo[d]thiazole unit.
2-phenylbenzo[d]thiazole: Contains the benzo[d]thiazole moiety but lacks the indole unit.
1-methyl-2-phenyl-1H-indole: Similar structure but without the benzo[d]thiazole component.
Uniqueness
3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione is unique due to the combination of indole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(1-methyl-2-phenylindol-3-yl)methyl]-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2S2/c1-24-19-12-6-5-11-17(19)18(22(24)16-9-3-2-4-10-16)15-25-20-13-7-8-14-21(20)27-23(25)26/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXYLXERNFRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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